molecular formula C18H16O2 B3052876 Methyl 9,10-dimethylanthracene-2-carboxylate CAS No. 473773-74-9

Methyl 9,10-dimethylanthracene-2-carboxylate

Cat. No.: B3052876
CAS No.: 473773-74-9
M. Wt: 264.3 g/mol
InChI Key: IXFUORAZAKLXBZ-UHFFFAOYSA-N
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Description

Methyl 9,10-dimethylanthracene-2-carboxylate is an organic compound with the molecular formula C18H16O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of methyl groups at the 9 and 10 positions and a carboxylate ester group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9,10-dimethylanthracene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 9,10-dimethylanthracene with a suitable carboxylating agent, such as carbon dioxide, in the presence of a catalyst. The resulting carboxylic acid is then esterified using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 9,10-dimethylanthracene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .

Scientific Research Applications

Methyl 9,10-dimethylanthracene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 9,10-dimethylanthracene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of target proteins and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9,10-dimethylanthracene-2-carboxylate is unique due to the combination of methyl groups and a carboxylate ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 9,10-dimethylanthracene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-11-14-6-4-5-7-15(14)12(2)17-10-13(18(19)20-3)8-9-16(11)17/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFUORAZAKLXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514915
Record name Methyl 9,10-dimethylanthracene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473773-74-9
Record name Methyl 9,10-dimethylanthracene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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